3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-23-13-5-7-14(8-6-13)27(21,22)11-17-19-18(20-26-17)12-4-9-15(24-2)16(10-12)25-3/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRIOVFJXVANLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,4-dimethoxybenzohydrazide with 4-methoxybenzenesulfonyl chloride under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives, including the compound . The following findings highlight its efficacy:
- Mechanism of Action : Research indicates that oxadiazoles can induce apoptosis in cancer cells by damaging DNA and disrupting cell cycle progression. For instance, derivatives have shown significant cytotoxic effects against glioblastoma cell lines, suggesting potential as therapeutic agents for brain tumors .
- Case Studies : In vitro assays demonstrated that specific oxadiazole derivatives exhibit comparable activity to established chemotherapeutics, indicating their potential as novel anticancer agents .
Antimicrobial Properties
Oxadiazoles are recognized for their broad-spectrum antimicrobial activities:
- Antibacterial and Antifungal Effects : Studies have reported that derivatives of 1,3,4-oxadiazoles possess significant antibacterial and antifungal properties. For example, certain compounds demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Case Studies : A series of synthesized oxadiazole derivatives were evaluated for their antimicrobial activity, with some exhibiting efficacy comparable to first-line antibiotics .
Anti-Diabetic Activity
The anti-diabetic potential of oxadiazole derivatives has also been explored:
- Mechanism : Some studies suggest that these compounds can lower glucose levels in diabetic models by enhancing insulin sensitivity or promoting glucose uptake in cells .
- Case Studies : In vivo studies using genetically modified Drosophila melanogaster models highlighted the effectiveness of certain oxadiazole derivatives in managing diabetes-related symptoms .
Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets in biological systems. The methoxy and sulfonyl groups may play a role in binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known to be a bioisostere for amides, which can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole include other oxadiazoles with different substituents. For example:
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the sulfonyl group, which may result in different biological activities.
3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but without the sulfonyl group, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in the combination of methoxy, sulfonyl, and oxadiazole functionalities, which confer specific chemical and biological properties.
Biological Activity
3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.
Structure and Properties
The compound features a unique structure that combines an oxadiazole ring with functional groups that enhance its biological activity. The presence of methoxy and benzenesulfonyl groups contributes to its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that compounds with this scaffold can act against various pathogens:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study reported that certain 1,3,4-oxadiazole derivatives had minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus .
- Antifungal Activity : Other studies have highlighted antifungal effects against strains such as Candida albicans, showcasing the broad-spectrum potential of oxadiazole derivatives .
Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory properties. Research has indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. For example:
- A study showed that certain oxadiazole compounds significantly reduced inflammation in carrageenan-induced paw edema models .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Additionally, molecular docking studies suggest strong binding affinity to cancer-related targets such as tubulin and topoisomerase .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
- Study on Antitubercular Activity : In a study by Dhumal et al., novel oxadiazole derivatives were synthesized and tested for their ability to inhibit Mycobacterium bovis BCG. The most active compounds showed significant inhibition in both active and dormant states of the bacterium .
- Evaluation of Antidepressant Potential : A series of oxadiazole derivatives were evaluated for their antidepressant effects in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups .
Comparative Analysis
A comparison of this compound with other known oxadiazole compounds reveals its unique profile:
| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | MIC = 1.56 µg/mL against S. aureus | Moderate against C. albicans | Induces apoptosis |
| Compound B | Strong against E. coli | Effective against Aspergillus | Inhibits tumor growth |
| This compound | Promising results in preliminary studies | Not extensively tested | Potentially effective |
Q & A
Basic: What are the key synthetic strategies for preparing 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole?
The synthesis typically involves cyclization of amidoxime intermediates with activated carbonyl derivatives. For example:
- Step 1 : React 3,4-dimethoxybenzamidoxime with 4-methoxybenzenesulfonylmethyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF) to form the oxadiazole core .
- Step 2 : Optimize cyclization using reflux in ethanol with glacial acetic acid as a catalyst, similar to methods for triazole-oxadiazole hybrids .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate) yields high-purity product (>95%) .
Basic: How is the compound characterized spectroscopically, and what analytical discrepancies might arise?
- 1H/13C NMR : Key signals include methoxy groups (δ ~3.8–4.0 ppm) and sulfonyl protons (δ ~7.5–8.0 ppm). Overlapping aromatic signals may require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 463.12). Discrepancies in fragmentation patterns may arise due to sulfonyl group stability .
- X-ray Diffraction : Crystallography resolves substituent orientation but requires high-purity crystals, which may be challenging due to the compound’s hygroscopic sulfonyl group .
Intermediate: What biological assays are suitable for evaluating its activity, and how are false positives minimized?
- Kinase Inhibition : Screen against EGFR/VEGFR-2 using recombinant enzymes (IC₅₀ determination) with staurosporine as a positive control. False positives are reduced via counter-screening with unrelated kinases (e.g., PKA) .
- Antiproliferative Assays : Use MTT on cancer cell lines (e.g., MCF-7) with IC₅₀ < 10 µM considered significant. Include cisplatin as a reference and validate via apoptosis markers (caspase-3 activation) .
- Insecticidal Activity : Bioassays against Plutella xylostella at 100 mg/L; validate mortality rates with commercial insecticides (e.g., chlorantraniliprole) .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
- Electron-Withdrawing Groups : Replace 4-methoxybenzenesulfonyl with 4-nitrobenzenesulfonyl to enhance electrophilicity and insecticidal potency (e.g., LC₅₀ reduction from 0.5 mg/L to 0.2 mg/L) .
- Methoxy Positioning : Compare 3,4-dimethoxyphenyl with 2,4-dimethoxyphenyl analogs to assess steric effects on target binding. CoMFA models suggest para-methoxy groups improve hydrophobic interactions .
- Oxadiazole Ring Modifications : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole to alter metabolic stability; monitor via microsomal assays .
Advanced: What computational methods predict its binding mode to biological targets?
- Molecular Docking : Use AutoDock Vina with EGFR (PDB: 1M17) and VEGFR-2 (PDB: 4ASD). The sulfonyl group forms hydrogen bonds with Lys721 (EGFR) and Asp1046 (VEGFR-2) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding but potential conformational flexibility in the dimethoxyphenyl moiety .
- Pharmacophore Modeling : Identify essential features: sulfonyl (acceptor), methoxy (donor), and oxadiazole (aromatic) .
Intermediate: How does solubility impact in vitro testing, and what formulation strategies address this?
- Solubility Limitations : LogP ~3.5 suggests poor aqueous solubility. Use DMSO stock solutions (<1% v/v) to avoid cellular toxicity .
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles improve bioavailability (e.g., 80% encapsulation efficiency, sustained release over 72 hours) .
- Prodrug Design : Introduce phosphate esters at the sulfonyl group for enhanced solubility, cleaved in vivo by phosphatases .
Basic: What are structurally related compounds, and how do their activities compare?
Advanced: How to resolve contradictory data in biological assays (e.g., high in vitro vs. low in vivo activity)?
- Metabolic Stability : Test hepatic microsomal clearance (e.g., t₁/₂ < 30 min indicates rapid metabolism) .
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding reduces free drug availability .
- Toxicity Screens : Assess hERG inhibition (IC₅₀ > 10 µM acceptable) and genotoxicity (Ames test) to exclude off-target effects .
Intermediate: What functional group modifications improve synthetic yield or stability?
- Sulfonyl Protection : Use tert-butyl sulfonyl groups during synthesis to prevent hydrolysis; deprotect with TFA post-cyclization .
- Methoxy Stability : Replace methoxy with trifluoromethoxy to resist demethylation in acidic conditions .
- Crystallization Aids : Add ethyl acetate as an antisolvent to enhance crystal formation .
Basic: What are the compound’s stability profiles under varying storage conditions?
- Thermal Stability : Decomposes at >150°C (TGA data). Store at 4°C in amber vials .
- Light Sensitivity : UV irradiation (254 nm) causes 20% degradation in 24 hours; use light-protected containers .
- Hydrolytic Stability : Stable in pH 5–7 buffers; degrades in alkaline conditions (t₁/₂ = 6 hours at pH 9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
